

Introduction: Defining Quality for a Critical Carbidopa Impurity

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Compound of Interest

Compound Name: 2-Bromo (S)-Carbidopa

CAS No.: 43197-33-7

Cat. No.: B570199

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In the landscape of pharmaceutical development, the purity and identity of any substance are paramount. This principle extends not only to the active pharmaceutical ingredient (API) but also to its related compounds and potential impurities. 2-Bromo-(S)-Carbidopa is recognized as a process impurity or related compound of Carbidopa, a vital medication used in combination with Levodopa for the management of Parkinson's disease.[1] As a brominated analogue of the parent molecule, its presence, identity, and quantity must be rigorously controlled and documented.

The Certificate of Analysis (CoA) serves as the definitive report card for a specific batch of a chemical substance. It is not merely a list of results but a comprehensive declaration of quality, providing a critical assurance to researchers and drug developers that the material conforms to pre-defined specifications. This guide, intended for scientists and regulatory professionals, deconstructs the CoA for 2-Bromo-(S)-Carbidopa, delving into the causality behind the analytical tests, the interpretation of the data, and the logical framework that underpins the assurance of quality.

Part 1: Physicochemical Identity and Characterization

The foundational section of any CoA establishes the unequivocal identity of the compound. For a molecule like 2-Bromo-(S)-Carbidopa, this involves a multi-pronged analytical approach

where each technique provides a unique piece of the structural puzzle. The convergence of data from these methods provides an irrefutable confirmation of identity.

Molecular Structure and Properties

A summary of the fundamental properties of 2-Bromo-(S)-Carbidopa provides the initial reference point.

Property	Value	Source
Chemical Name	(2S)-3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid	[2][3]
CAS Number	43197-33-7 / 1246817-47-9	[2][3][4][5]
Molecular Formula	C ₁₀ H ₁₃ BrN ₂ O ₄	[2][3][4][5]
Molecular Weight	305.13 g/mol	[2][3][4][5]

Spectroscopic Identification

Spectroscopic methods probe the molecule's interaction with electromagnetic radiation, yielding a unique fingerprint. The CoA will reference standard pharmacopeial methods, such as those outlined in USP General Chapter <197> Spectroscopic Identification Tests.[6][7][8][9][10]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

- The "Why": ¹H NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It provides information on the number of different types of protons, their electronic environment, and their proximity to one another. For 2-Bromo-(S)-Carbidopa, NMR is essential to confirm the position of the bromine atom on the aromatic ring and to verify the integrity of the rest of the structure relative to Carbidopa.[11][12][13]
- Expected Resonances: The ¹H NMR spectrum would be expected to show distinct signals for the two remaining aromatic protons, the methylene (-CH₂-) protons, the methyl (-CH₃) protons, and the exchangeable protons of the hydroxyl (-OH), hydrazine (-NHNH₂), and

carboxylic acid (-COOH) groups. The splitting patterns and chemical shifts of the aromatic protons are particularly diagnostic for confirming the 2-position substitution.

B. Mass Spectrometry (MS)

- The "Why": MS provides the most accurate measurement of a molecule's mass, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough precision to validate the molecular formula $C_{10}H_{13}BrN_2O_4$. Furthermore, the fragmentation pattern observed in MS/MS analysis provides a secondary fingerprint that is highly specific to the molecule's structure.[\[14\]](#)[\[15\]](#)
- Expected Data: The analysis should show a prominent molecular ion peak (or protonated molecule $[M+H]^+$) corresponding to the calculated molecular weight. Due to the natural isotopic abundance of bromine (^{79}Br and ^{81}Br are in an approximate 1:1 ratio), the molecular ion will appear as a characteristic pair of peaks (an "isotopic doublet") separated by 2 mass units, which is a definitive sign of a monobrominated compound.

C. Infrared (IR) Spectroscopy

- The "Why": IR spectroscopy is used to identify the presence of specific functional groups within the molecule. It is a rapid and reliable method for confirming that the key chemical bonds expected in the structure are present. The comparison of the sample's IR spectrum with that of a reference standard is a conclusive identification test according to pharmacopeias.[\[10\]](#)[\[16\]](#)
- Expected Absorptions: The IR spectrum should exhibit characteristic absorption bands for O-H stretching (from the phenolic and carboxylic acid groups), N-H stretching (from the hydrazine group), C=O stretching (from the carboxylic acid), and C=C stretching (from the aromatic ring).

Part 2: Purity and Quantitative Analysis

This section of the CoA quantifies the amount of the desired compound present in the material and details the levels of any impurities. The methodologies are guided by the principles of analytical procedure validation as laid out in ICH Q2(R1).[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Assay by High-Performance Liquid Chromatography (HPLC)

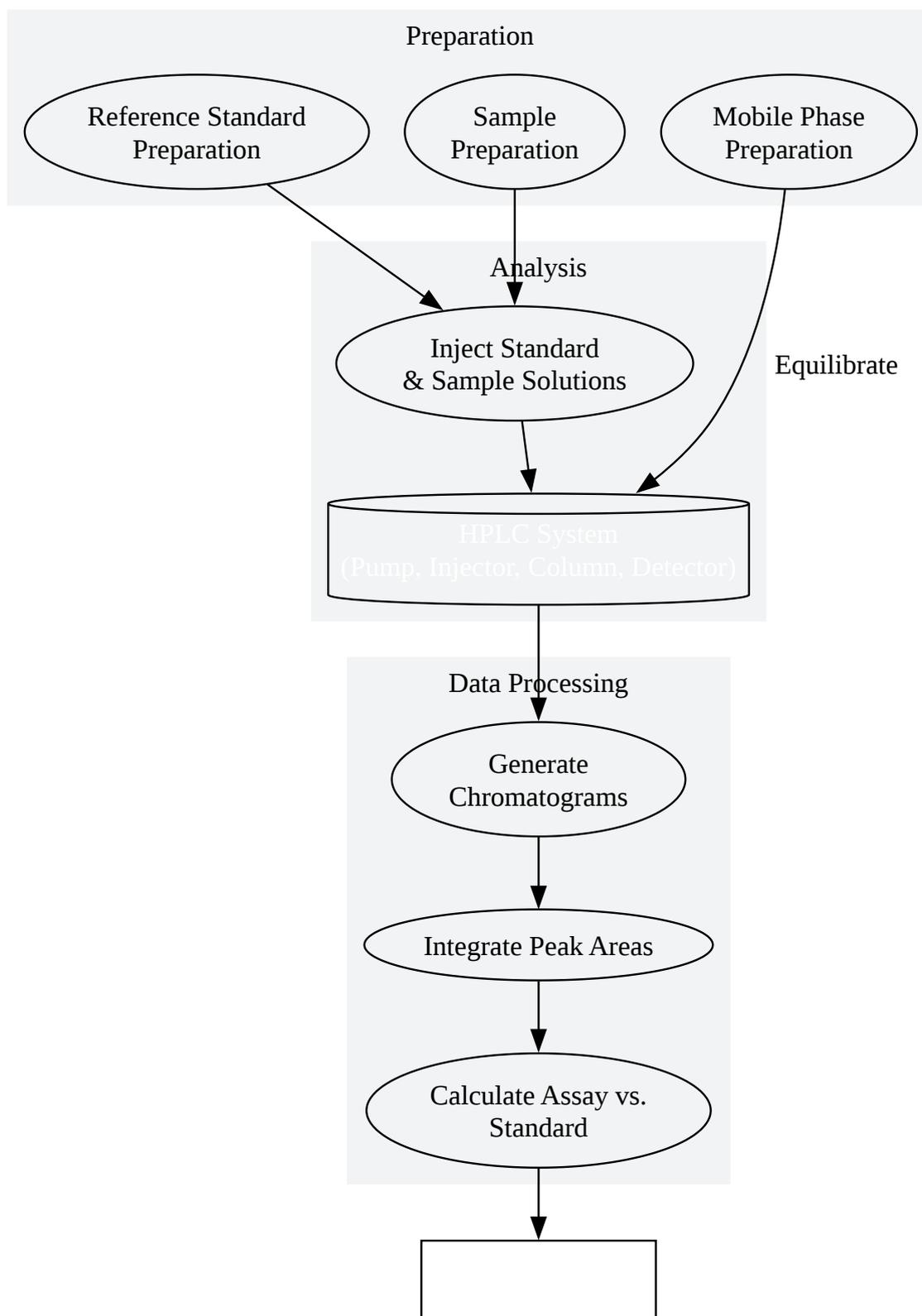
- The "Why": Reversed-phase HPLC is the industry-standard technique for the assay of pharmaceutical compounds due to its high resolving power, sensitivity, and precision. It separates the main compound from any impurities, allowing for accurate quantification. The method separates molecules based on their polarity, making it ideal for compounds like 2-Bromo-(S)-Carbidopa.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)
- Data Presentation:

Test	Method	Specification
Assay (by HPLC)	Internal Validated Method, USP <621>	≥ 98.0%

Experimental Protocol: HPLC Assay

- Mobile Phase Preparation: A typical mobile phase for Carbidopa and related compounds consists of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted to ~2.8) and an organic modifier like methanol or acetonitrile.[\[24\]](#) For example, a mixture of phosphate buffer and methanol (96:4 v/v).[\[22\]](#)
- Standard Preparation: Accurately weigh a reference standard of 2-Bromo-(S)-Carbidopa and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 0.5 mg/mL).
- Sample Preparation: Accurately weigh the batch sample (analyte) and prepare a solution with the same nominal concentration as the standard preparation.
- Chromatographic Conditions:
 - Column: C18, 250 mm x 4.6 mm, 5 μm particle size.[\[22\]](#)
 - Flow Rate: 1.0 mL/min.[\[22\]](#)
 - Injection Volume: 20 μL.[\[22\]](#)

- Column Temperature: 35 °C.[23]
- Detection: UV spectrophotometer at 282 nm, the absorbance maximum for the Carbidopa chromophore.[25]
- Analysis: Inject the standard and sample solutions in replicate. The percentage assay is calculated by comparing the average peak area of the analyte from the sample chromatograms to that of the reference standard.



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Impurity Profiling

- The "Why": The same HPLC method used for the assay is typically employed to detect and quantify other impurities. Controlling impurities is a critical aspect of drug safety. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) provide monographs with specified limits for impurities in Carbidopa, such as methyldopa and methylcarbidopa.[25][26] For 2-Bromo-(S)-Carbidopa, which is itself an impurity, analysis would focus on detecting any other related substances.
- Data Presentation:

Test	Method	Specification
Related Compounds (HPLC)	Internal Validated Method, USP <621>	Any Unspecified Impurity: ≤ 0.10% Total Impurities: ≤ 0.5%

Part 3: Physical and Chemical Properties

This section details properties that can affect the material's stability, handling, and formulation performance.

Appearance

- The "Why": A visual inspection against a standard description is a simple but important first-pass test. Any deviation in color or form (e.g., from a white powder to a discolored solid) can indicate degradation, contamination, or incorrect processing. The EP monograph for Carbidopa describes it as a white or yellowish-white powder.[25]
- Data Presentation:

Test	Method	Specification
Appearance	Visual Inspection	White to Off-White Solid

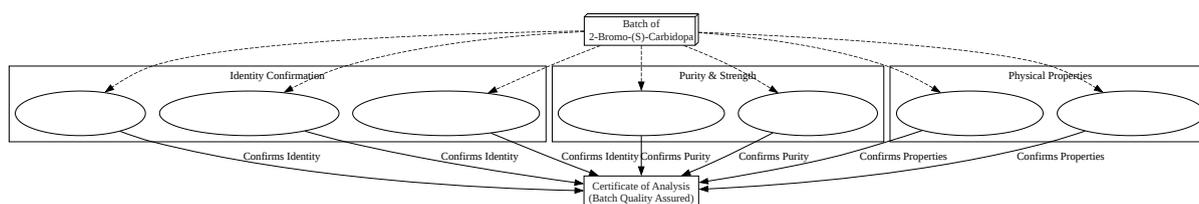
Water Content by Karl Fischer Titration

- The "Why": Water content is a critical parameter that can impact the stability and degradation pathways of a pharmaceutical substance.[27] Unlike a simple "Loss on Drying" test which measures all volatiles, the Karl Fischer (KF) titration is a specific and accurate method for quantifying water content.[28][29][30] This specificity is crucial for hygroscopic materials or hydrates. The method is based on a stoichiometric reaction of water with an iodine-sulfur dioxide reagent.[31]
- Data Presentation:

Test	Method	Specification
Water Content	Karl Fischer Titration, USP <921>	≤ 1.0%

Experimental Protocol: Karl Fischer Titration (Volumetric)

- Reagent Standardization: The Karl Fischer reagent is first standardized by titrating a known mass of a water standard (e.g., sodium tartrate dihydrate) to determine the water equivalence factor (F), expressed as mg of water per mL of reagent.[31]
- System Preparation: The titration vessel is filled with a suitable solvent (e.g., anhydrous methanol) and pre-titrated with the KF reagent to a stable, anhydrous endpoint.
- Sample Analysis: An accurately weighed amount of the 2-Bromo-(S)-Carbidopa sample is introduced into the vessel.
- Titration: The sample is titrated with the KF reagent until the electrometric endpoint is reached and persists for a pre-determined time.
- Calculation: The water content is calculated based on the volume of titrant consumed, the sample weight, and the predetermined water equivalence factor.



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Conclusion: A Synthesis of Trust

The Certificate of Analysis for 2-Bromo-(S)-Carbidopa is more than a summary of data; it is a testament to a rigorous, multi-faceted quality control process. Each test, from advanced spectroscopic analysis to classic titration, is chosen for its ability to answer a specific and critical question about the material's identity, strength, quality, and purity. By understanding the causality behind these analytical choices and the logical framework that connects them, researchers, scientists, and drug development professionals can use the CoA not just as a document of compliance, but as a tool of confidence, ensuring the integrity of their research and the ultimate safety and efficacy of the medicines they develop.

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